N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide
Description
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a benzamide derivative featuring a thiazole ring substituted with a cyclohexylcarbamoyl-methyl group. The cyclohexylcarbamoyl group introduces steric bulk and lipophilicity, which may influence target binding, solubility, and metabolic stability compared to simpler substituents.
Properties
IUPAC Name |
N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-16(19-14-9-5-2-6-10-14)11-15-12-24-18(20-15)21-17(23)13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHYHQQIWWOERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Cyclohexylcarbamoyl Methyl Group: This step involves the reaction of the thiazole intermediate with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.
Attachment of the Benzamide Group: The final step involves the acylation of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group can produce corresponding amines.
Scientific Research Applications
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The thiazole-benzamide scaffold is common among analogs, but substituents on the thiazole ring and benzamide moiety dictate functional differences:
Table 1: Structural Comparison
Key Observations :
- The target compound’s cyclohexylcarbamoyl group distinguishes it from aryl (e.g., 4-methylphenyl , bromophenyl ) or heteroaryl (e.g., pyridyl ) substituents. This group enhances lipophilicity (predicted logP ~3.5–4.0) compared to polar substituents like sulfamoyl in NTB451 .
- The methyl linker between the thiazole and carbamoyl group may improve conformational flexibility compared to rigid triazole-sulfanyl chains in NTB451 .
Key Observations :
- The phenoxybenzamide derivative () exhibits growth modulation, suggesting thiazole-benzamides may interact with cellular signaling pathways .
- Masitinib demonstrates the scaffold’s applicability in kinase inhibition, with substituents like pyridyl and methylpiperazine enhancing target specificity .
- The target compound’s cyclohexylcarbamoyl group could mimic hydrophobic binding pockets in kinases or proteases, similar to adamantyl groups in other therapeutics .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties
Key Observations :
- Halogenated derivatives (e.g., 4-bromophenyl , 4-chlorophenyl ) exhibit lower solubility due to increased hydrophobicity.
Biological Activity
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{18}N_{2}O_{2}S
- Molecular Weight : 286.37 g/mol
The compound features a thiazole ring, a benzamide moiety, and a cyclohexylcarbamoyl group. This unique structural arrangement may enhance its biological interactions and therapeutic potential.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. Thiazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors, potentially inhibiting their activity. Preliminary studies indicate that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In cancer research, compounds similar to this compound have demonstrated cytotoxic effects on several cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes involved in cellular signaling pathways that promote cancer cell proliferation. Molecular docking studies suggest that the compound can bind effectively to target proteins associated with tumor growth .
Structure-Activity Relationship (SAR)
The structural complexity of this compound contributes significantly to its biological activity. The thiazole ring is known for its pharmacological properties, while the cyclohexylcarbamoyl group enhances solubility and bioavailability. Comparative analysis with similar compounds reveals that variations in substituents can lead to significant differences in potency and selectivity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide | Structure | Contains a tert-butyl group that may influence solubility and bioactivity |
| N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide | Structure | Fluorine substitution enhances metabolic stability |
| 4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Structure | Sulfamoyl group provides distinct reactivity patterns |
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment for bacterial infections.
Study 2: Anticancer Mechanism
In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells following treatment with the compound. This indicates a promising avenue for further investigation into its use as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
